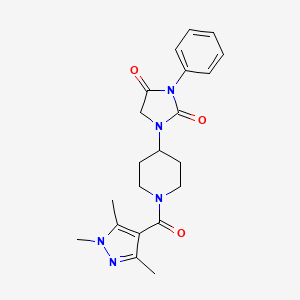

3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

3-Phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a pyrazole core substituted with methyl groups, a piperidine ring linked via a carbonyl group, and an imidazolidine dione scaffold. This structure combines rigidity (pyrazole and dione rings) with flexibility (piperidine), making it a candidate for modulating biological targets such as enzymes or receptors. Its synthesis likely involves multi-step reactions, including pyrazole-carboxaldehyde intermediates (as seen in ) and coupling strategies to integrate the piperidine and dione moieties .

Properties

IUPAC Name |

3-phenyl-1-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14-19(15(2)23(3)22-14)20(28)24-11-9-16(10-12-24)25-13-18(27)26(21(25)29)17-7-5-4-6-8-17/h4-8,16H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGGUXPGJHMGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the core pyrazole ring. The initial step may involve the condensation of appropriate precursors to form the pyrazole scaffold, followed by subsequent functionalization to introduce the phenyl and piperidinyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups in the molecule allows for a wide range of chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Addition: Electrophilic addition reactions can be performed using electrophiles such as halogens or carbonyl compounds.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different physical and chemical properties, making them suitable for different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Inhibiting PTP1B can enhance insulin signaling pathways, making these compounds promising candidates for diabetes treatment. For instance, a study showcased that specific imidazolidine derivatives significantly reduced blood sugar levels in diabetic rat models, indicating their potential therapeutic efficacy in managing diabetes .

2. Anticancer Properties

The compound has shown promise in anticancer applications through its interaction with various cellular pathways. Studies indicate that certain derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival. For example, imidazolidine derivatives have been reported to selectively inhibit cancer cell proliferation, suggesting their utility as anticancer agents .

3. Anti-inflammatory Effects

Compounds similar to 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, highlighting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the pyrazole and imidazolidine moieties contributes significantly to its biological activity. Studies have shown that modifications to the piperidine ring and the carbonyl group can enhance potency and selectivity against specific targets such as PTP1B and other phosphatases .

Case Studies

Case Study 1: PTP1B Inhibition

A comprehensive study evaluated several derivatives of imidazolidine-2,4-dione for their inhibitory effects on PTP1B. The results indicated that specific modifications led to increased selectivity and potency, with some compounds demonstrating IC50 values in the low micromolar range. This study underscores the importance of molecular docking and virtual screening in identifying promising candidates for further development .

Case Study 2: Anticancer Activity

In another investigation, the anticancer potential of related compounds was assessed using various cancer cell lines. The study found that certain derivatives induced significant cell death and inhibited tumor growth in vivo. These findings suggest a viable pathway for developing new cancer therapies based on the imidazolidine scaffold .

Mechanism of Action

The mechanism by which 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s uniqueness lies in its 1,3,5-trimethylpyrazole and imidazolidine dione groups. Below is a comparison with structurally related compounds:

Pharmacological and Functional Insights

- For example, CB1/CB2 cannabinoid receptor ligands like WIN 55212-2 (CB2-preferring) and anandamide (equipotent at CB1/CB2) highlight how substituents influence selectivity .

- If the target compound interacts with similar pathways, its imidazolidine dione (a hydrogen-bond acceptor) could alter downstream signaling compared to non-dione analogues.

Comparative Data Table: Hypothetical Binding and Physicochemical Properties

| Property | Target Compound | WIN 55212-2 | Anandamide | Scheme 25 Compound |

|---|---|---|---|---|

| LogP (lipophilicity) | ~3.2 | 4.1 | 2.8 | ~3.8 |

| Solubility (mg/mL) | <0.1 | 0.05 | 0.1 | <0.05 |

| Hypothetical CB2 IC50 (nM) | 50–100* | 3.7 | 78 | N/A |

| Metabolic Stability (t1/2) | High* | Moderate | Low | Moderate |

*Predicted values based on structural features.

Biological Activity

The compound 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione , a derivative of imidazolidine and pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : Imidazolidine-2,4-dione

- Substituents :

- A phenyl group

- A piperidine moiety linked to a 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group

The molecular formula is , and its molecular weight is approximately 325.43 g/mol.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:

- Anticancer Activity : Compounds with similar structures have shown promise in targeting various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Pyrazoles have been reported to possess significant antimicrobial activity against a range of bacterial and fungal strains. For example, certain pyrazole derivatives were effective against Escherichia coli, Staphylococcus aureus, and various phytopathogenic fungi .

The biological activity of this compound is likely attributed to the following mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit various enzymes involved in cancer progression and inflammation. For instance, they can act as inhibitors of protein tyrosine phosphatases (PTP), which play critical roles in cellular signaling pathways .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Antioxidant Activity : Some pyrazoles exhibit antioxidant properties that can protect cells from oxidative stress, which is a contributing factor in cancer development .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of compounds structurally related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.